
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrazole derivative that has been synthesized using various methods. The purpose of
作用机制
The mechanism of action of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole involves the inhibition of certain enzymes such as glycogen synthase kinase-3β and cyclin-dependent kinase 5. These enzymes are involved in the regulation of various cellular processes such as cell division, apoptosis, and differentiation. Inhibition of these enzymes can lead to the induction of apoptosis in cancer cells, making this compound a potential anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole have been extensively studied. This compound has been found to have inhibitory effects on certain enzymes such as glycogen synthase kinase-3β and cyclin-dependent kinase 5, which are involved in the regulation of various cellular processes. Inhibition of these enzymes can lead to the induction of apoptosis in cancer cells, making this compound a potential anticancer agent. Additionally, this compound has been found to have anti-inflammatory properties, as it inhibits the production of certain cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
One of the advantages of using 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole in lab experiments is its potential as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
未来方向
There are several future directions for the study of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole. One direction is to further investigate its potential as an anticancer agent. This compound has shown promising results in inducing apoptosis in cancer cells, and further studies are needed to determine its efficacy in vivo. Another direction is to explore its potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of certain cytokines, and further studies are needed to determine its potential as a treatment for inflammatory diseases. Additionally, the synthesis of analogs of this compound could lead to the development of more potent and selective inhibitors of glycogen synthase kinase-3β and cyclin-dependent kinase 5.
合成方法
The synthesis of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole has been achieved using different methods. One of the most common methods involves the reaction of 4-bromo-3-(methoxymethyl)-1H-pyrazole with difluoromethyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-bromo-3-(methoxymethyl)-1H-pyrazole with difluoromethyl diazomethane in the presence of a catalyst such as copper iodide.
科学研究应用
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to have inhibitory effects on certain enzymes such as glycogen synthase kinase-3β and cyclin-dependent kinase 5, which are involved in the regulation of various cellular processes. This compound has also been shown to have anticancer properties, as it induces apoptosis in cancer cells.
属性
IUPAC Name |
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2N2O/c1-12-3-5-4(7)2-11(10-5)6(8)9/h2,6H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMCTZYEMAHXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

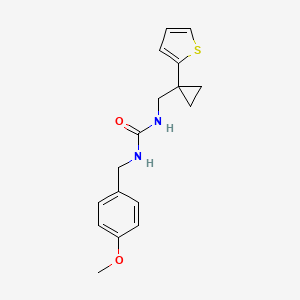

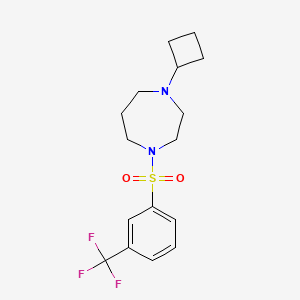
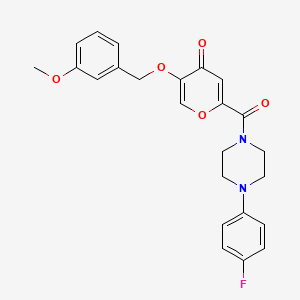
![N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949289.png)
![2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B2949293.png)

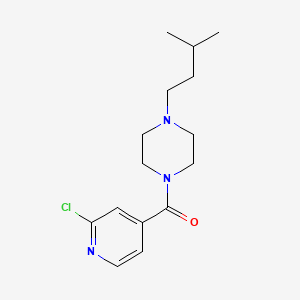
![ethyl 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate](/img/structure/B2949296.png)

![3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2949300.png)

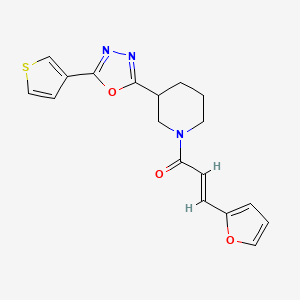
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea](/img/structure/B2949303.png)